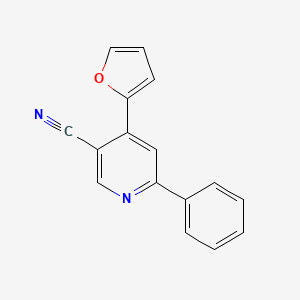

4-(Furan-2-yl)-6-phenylpyridine-3-carbonitrile

描述

4-(Furan-2-yl)-6-phenylpyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted at positions 3, 4, and 6 with a cyano group, a furan-2-yl moiety, and a phenyl group, respectively. The pyridine ring provides a rigid aromatic scaffold, while the substituents modulate electronic, steric, and solubility properties. The furan-2-yl group introduces an oxygen-containing heterocycle, influencing electron distribution and reactivity, while the phenyl group at position 6 contributes to hydrophobic interactions and π-stacking capabilities.

属性

CAS 编号 |

496052-18-7 |

|---|---|

分子式 |

C16H10N2O |

分子量 |

246.26 g/mol |

IUPAC 名称 |

4-(furan-2-yl)-6-phenylpyridine-3-carbonitrile |

InChI |

InChI=1S/C16H10N2O/c17-10-13-11-18-15(12-5-2-1-3-6-12)9-14(13)16-7-4-8-19-16/h1-9,11H |

InChI 键 |

ZLNZMDUOMYLFCP-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=C2)C3=CC=CO3)C#N |

产品来源 |

United States |

准备方法

The synthesis of 4-(Furan-2-yl)-6-phenylnicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of furan-2-carbaldehyde with benzyl cyanide in the presence of a base, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and specific solvents to enhance yield and purity.

化学反应分析

4-(Furan-2-yl)-6-phenylnicotinonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrile group, where nucleophiles such as amines or alcohols replace the cyano group, forming amides or esters.

科学研究应用

Biological Activities

4-(Furan-2-yl)-6-phenylpyridine-3-carbonitrile exhibits a range of biological activities, making it a subject of interest in pharmacological research.

Antimicrobial Activity

Research indicates that compounds in the pyridine series, including 4-(Furan-2-yl)-6-phenylpyridine-3-carbonitrile, demonstrate significant antimicrobial properties. For instance, studies have shown that related compounds exhibit efficacy against various bacteria and fungi such as Escherichia coli and Candida albicans . The presence of the furan and phenyl groups contributes to enhanced interaction with microbial targets.

Antitumor Activity

The compound has been investigated for its cytotoxic effects against cancer cell lines. In vitro studies suggest that it may inhibit cell proliferation in several cancer types, indicating potential as an anticancer agent . Structure-activity relationship studies have identified key substituents that enhance its potency against tumor cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 4-(Furan-2-yl)-6-phenylpyridine-3-carbonitrile. Key findings include:

- Substituent Effects : The introduction of various substituents on the phenyl ring can significantly alter the compound's activity. For example, halogen substitutions have been shown to enhance antimicrobial and anticancer activities .

- Positioning of Functional Groups : The position of functional groups on the pyridine and furan rings affects binding affinity to biological targets. Studies indicate that certain positions yield better inhibition rates in enzymatic assays .

Case Studies

Several case studies highlight the applications of 4-(Furan-2-yl)-6-phenylpyridine-3-carbonitrile in research:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating significant inhibition zones compared to standard antibiotics .

- Cytotoxicity Assessment : Research involving human cancer cell lines showed that derivatives of this compound exhibited IC50 values in the low micromolar range, indicating strong cytotoxic potential .

- Molecular Docking Studies : Computational studies have been conducted to predict binding affinities and mechanisms of action against specific biological targets such as kinases involved in cancer progression .

作用机制

The mechanism of action of 4-(Furan-2-yl)-6-phenylnicotinonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate its mode of action at the molecular level.

相似化合物的比较

Table 1: Key Substituent Variations in Pyridine-3-carbonitrile Derivatives

Key Observations:

- Position 2 Substitutions: Replacing the cyano group with methylsulfanyl (e.g., ) reduces polarity but introduces sulfur-based nucleophilicity.

- Position 4 Heterocycles : Furan-2-yl (oxygen-containing) vs. thiophen-2-yl (sulfur-containing) alters electronic properties. Thiophene’s larger atomic radius and lower electronegativity may enhance π-π stacking compared to furan .

- Position 6 Aryl Groups : Phenyl groups (hydrophobic) vs. fluorophenyl (electron-withdrawing) or tetrahydronaphthalen-6-yl (bulky, fused ring) influence steric bulk and solubility .

Key Observations:

- LogP Trends : Fluorophenyl and methoxy groups reduce LogP (increased hydrophilicity), while indolyl and phenyl groups elevate LogP .

- Synthetic Routes : Condensation and cyclization are common for pyridine-3-carbonitriles, but substituents like acetylated sugars (e.g., in ) require protective group strategies.

Crystallographic and Stability Insights

- 4-(Furan-2-yl)-6-phenylpyridine-3-carbonitrile: Limited crystallographic data, but furan’s planarity likely promotes tight molecular packing.

- 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile : Single-crystal X-ray data reveal a distorted pyridine ring due to steric effects from thiophene and piperazinyl groups .

- 4-(1H-Indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile : Stabilized by intramolecular hydrogen bonds between indole N–H and methoxy oxygen .

生物活性

4-(Furan-2-yl)-6-phenylpyridine-3-carbonitrile is a heterocyclic compound notable for its unique structural features, including a pyridine ring substituted with a furan moiety and a phenyl group, along with a carbonitrile functional group. This structure imparts significant biological activity, making it a subject of interest in pharmacological research.

The molecular formula of 4-(Furan-2-yl)-6-phenylpyridine-3-carbonitrile is with a molecular weight of approximately 250.26 g/mol. The presence of nitrogen and oxygen heteroatoms influences its reactivity and biological profile, allowing it to participate in various chemical reactions, including nucleophilic additions and electrophilic aromatic substitutions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related pyridine derivatives. For instance, derivatives of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine demonstrated significant cytotoxic effects against various human cancer cell lines, including H460, A549, HT-29, and SMMC-7721. The IC50 values for these compounds ranged from moderate to potent, indicating their potential as anticancer agents .

The mechanism through which 4-(Furan-2-yl)-6-phenylpyridine-3-carbonitrile exerts its biological effects may involve modulation of adenosine receptors. Research on similar compounds has shown that they can act as multi-target ligands for A1R and A2AR adenosine receptors, which are implicated in neurodegenerative diseases and cancer treatment by promoting neuronal survival and inhibiting tumor growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis provides insights into how modifications to the compound's structure influence its biological activity. For example, variations in the substituents on the pyridine ring have been shown to affect the potency against phosphodiesterase (PDE) enzymes. Compounds with specific substitutions exhibited IC50 values below 10 µM against PDE10A, indicating strong inhibitory activity .

Case Study 1: Antitumor Activity

A study focused on the synthesis and evaluation of 2-amino-pyridine derivatives revealed that certain compounds exhibited promising anti-tumor activity. The most potent derivative demonstrated an IC50 value significantly lower than that of standard chemotherapeutic agents, suggesting its potential utility in cancer therapy .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of pyridine derivatives against various pathogens. The results indicated that some derivatives showed substantial antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This highlights the versatility of these compounds in addressing infectious diseases .

Comparative Analysis

The following table summarizes key findings related to the biological activities of 4-(Furan-2-yl)-6-phenylpyridine-3-carbonitrile and its derivatives:

| Compound Name | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| 4-(Furan-2-yl)-6-phenylpyridine-3-carbonitrile | Antitumor | TBD | Various cancer cell lines |

| 2-amino-pyridine derivatives | PDE10A inhibition | <10 | PDE enzymes |

| Pyridine derivatives | Antimicrobial | Varies | Bacterial pathogens |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。